Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] typically involves the protection of glycine residues with a tert-butoxycarbonyl (Boc) group, followed by the coupling of these protected glycine residues with N-[4-(hydroxymethyl)phenyl]amine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] are not widely documented, the general approach would involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] involves its role as a peptide linker or building block in chemical synthesis. It facilitates the formation of peptide bonds and can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]: Similar in structure but uses a different protecting group (Fmoc) for glycine residues.
Boc-Gly-Gly-N-[4-(methoxy)phenyl]: Similar structure with a methoxy group instead of a hydroxymethyl group.
Uniqueness
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] is unique due to its specific combination of protecting groups and functional groups, which makes it particularly useful in peptide synthesis and other specialized chemical reactions .
Eigenschaften
Molekularformel |
C16H23N3O5 |
---|---|
Molekulargewicht |
337.37 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(23)18-8-13(21)17-9-14(22)19-12-6-4-11(10-20)5-7-12/h4-7,20H,8-10H2,1-3H3,(H,17,21)(H,18,23)(H,19,22) |
InChI-Schlüssel |
DAWXIDLDXJBCKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.